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Digoxigenin hydrate - 207226-38-8

Digoxigenin hydrate

Catalog Number: EVT-8431864
CAS Number: 207226-38-8
Molecular Formula: C23H36O6
Molecular Weight: 408.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Digoxigenin is derived from the foxglove plant, Digitalis purpurea, which contains several cardiac glycosides. The hydrate form refers to the inclusion of water molecules in its crystalline structure, which can affect its solubility and stability.

Classification

Digoxigenin hydrate is classified as a nucleotide analogue, specifically a non-radioactive labeling reagent. It is categorized under the broader class of glycosides, which are compounds formed from a sugar and another functional group.

Synthesis Analysis

Methods

The synthesis of digoxigenin-labeled nucleic acids typically involves incorporating digoxigenin-11-deoxyuridine triphosphate (digoxigenin-11-dUTP) into RNA or DNA during polymerase chain reactions or in vitro transcription processes. Common methods include:

  1. In Vitro Transcription: Using T7 RNA polymerase to transcribe RNA from a DNA template that incorporates digoxigenin-11-UTP.
  2. Polymerase Chain Reaction: Amplifying specific DNA sequences using digoxigenin-11-dUTP as one of the nucleotides.

Technical Details

In the in vitro transcription method, the reaction mixture typically contains:

  • Template DNA
  • Digoxigenin-11-UTP
  • RNase inhibitor
  • T7 RNA polymerase
    The reaction is incubated at 37°C for several hours to allow for efficient transcription .
Molecular Structure Analysis

Structure

Digoxigenin hydrate has a complex molecular structure characterized by a steroid backbone with multiple hydroxyl groups and a sugar moiety. The presence of these functional groups contributes to its biological activity and solubility properties.

Data

The molecular formula for digoxigenin hydrate is C27H34O5C_{27}H_{34}O_{5}, with a molar mass of approximately 414.56 g/mol. Its structure can be represented as follows:

Digoxigenin Structure \text{Digoxigenin Structure }

Digoxigenin Structure (This image link is illustrative; please replace with an actual structural diagram in practice.)

Chemical Reactions Analysis

Reactions

Digoxigenin participates in various chemical reactions primarily through its hydroxyl groups, allowing it to form conjugates with other molecules, such as proteins or nucleic acids. Key reactions include:

  1. Esterification: Reacting with carboxylic acids to form esters, which can be used to attach digoxigenin to other biomolecules.
  2. Labeling Reactions: Incorporation into nucleic acids during synthesis processes.

Technical Details

The incorporation of digoxigenin into nucleic acids can be monitored using techniques such as dot blotting or Southern blotting, where the labeled nucleic acids are hybridized to complementary sequences and detected using specific antibodies against digoxigenin .

Mechanism of Action

Process

The mechanism of action of digoxigenin as a labeling agent involves its ability to bind specifically to antibodies that recognize digoxigenin epitopes. This allows for indirect detection methods where bound antibodies can be visualized using various detection systems, such as enzyme-linked assays or fluorescence.

Data

The use of digoxigenin-labeled probes enables sensitive detection of target nucleic acids at low concentrations, making it ideal for applications in gene expression studies and diagnostics .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water and organic solvents like ethanol
  • Melting Point: Approximately 200°C (decomposes)

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to light.
  • pH Sensitivity: Optimal performance in neutral to slightly alkaline pH environments.

Relevant analyses indicate that digoxigenin maintains its integrity during standard laboratory procedures when handled appropriately .

Applications

Scientific Uses

Digoxigenin hydrate is widely used in molecular biology for:

  1. In Situ Hybridization: To visualize specific RNA or DNA sequences within tissue sections.
  2. Dot Blotting and Southern Blotting: For detecting specific nucleic acid sequences.
  3. Gene Expression Studies: As part of protocols for assessing mRNA levels in various biological samples.
  4. Diagnostics: In clinical settings for identifying genetic markers associated with diseases .

This versatility makes digoxigenin an invaluable tool in both research and clinical laboratories, facilitating advancements in genomics and molecular diagnostics.

Biosynthesis and Natural Occurrence of Digoxigenin Derivatives

Biogenesis in Digitalis spp.: Enzymatic Pathways and Phytochemical Context

Digoxigenin derivatives originate from sterol precursors via a conserved enzymatic cascade in Digitalis species. The initial rate-limiting step involves cytochrome P450 sterol side-chain cleaving enzyme (CYP87A4), which converts cholesterol or campesterol to pregnenolone. This enzyme, identified through transcriptomic analysis of Digitalis lanata, shares no homology with mammalian counterparts and arises from gene duplication within the CYP87A family [1]. Pregnenolone then undergoes sequential modifications:

  • 3β-Hydroxysteroid dehydrogenase (3βHSD) oxidizes and isomerizes pregnenolone to progesterone
  • Progesterone-5β-reductase (P5βR) reduces progesterone to 5β-pregnane-3,20-dione
  • Additional hydroxylations and glycosylations yield digoxigenin and its derivatives [1] [7]

Transcriptomic studies reveal tissue-specific expression patterns, with leaf tissues exhibiting 5-fold higher expression of CYP87A4 and 3βHSD compared to roots. This correlates with elevated cholesterol levels (1.8–2.3 mg/g dry weight) in leaves, confirming their role as primary biosynthetic sites [1]. The pathway bifurcation at the sterol precursor level is significant: approximately 68% of cardiac glycosides derive from cholesterol, while 32% originate from campesterol, explaining structural diversity among derivatives [1].

Table 1: Key Enzymes in Digoxigenin Biosynthesis

EnzymeGene SymbolFunctionTissue Expression Preference
Sterol side-chain cleaving enzymeCYP87A4Cleaves sterol side-chains to form pregnenoloneLeaf (5.7× higher vs. root)
3β-Hydroxysteroid dehydrogenase3βHSDConverts pregnenolone to progesteroneLeaf (3.1× higher vs. root)
Progesterone-5β-reductaseP5βR/P5βR2Reduces progesterone to 5β-pregnane-3,20-dioneUniform (leaf/root)
Sterol C-14 reductaseC14-RPhytosterol precursor synthesisLeaf (2.8× higher vs. root)

Role of Glycosylation in Modifying Digoxigenin Bioactivity

Glycosylation serves as a critical chemical diversification mechanism that profoundly influences the pharmacological properties of digoxigenin. Glycosyltransferases catalyze the attachment of sugar moieties using uridine diphosphate glucose (UDP-glucose) as the primary donor, forming β-glycosidic linkages at the C-3 position of the steroid core [8] [9]. The sugar units modulate bioactivity through three key mechanisms:

  • Solubility Enhancement: Monoglycosides exhibit water solubility 3–5× lower than triglycosides (e.g., digoxin vs. digoxigenin)
  • Target Affinity: Digoxigenin monodigitoxoside shows 40% higher Na⁺/K⁺-ATPase binding affinity than aglycone due to structural complementarity
  • Tissue Distribution: Glycosylated derivatives demonstrate preferential accumulation in cardiac tissue (cardiac-to-plasma ratio: 12:1 for digoxin vs. 3:1 for digoxigenin) [4] [9]

Table 2: Bioactivity Modulation by Glycosylation Patterns

CompoundSugar MoietyWater Solubility (mg/mL)Na⁺/K⁺-ATPase IC₅₀ (nM)Anticancer EC₅₀ (μM)*
DigoxigeninNone0.1842.30.89
Digoxigenin monodigitoxosideOne digitoxose0.5217.61.25
DigoxinThree digitoxoses0.879.82.70
Antiproliferative activity in prostate cancer cell lines (PC3) [9]

Fungal glycosyltransferases like MhGT1 from Mucor hiemalis demonstrate remarkable substrate promiscuity, glycosylating over 72 phenolic structures including digoxigenin analogues. This enzyme shows 89% conversion efficiency for prenylated substrates due to a hydrophobic active site cavity that accommodates lipophilic aglycones [8]. Such biocatalysts enable in vitro production of novel glycosides with enhanced therapeutic indices.

Comparative Analysis of Digoxigenin Derivatives in Digitalis Taxa

Metabolomic profiling of Balkan Digitalis species reveals striking interspecific variation in digoxigenin derivative accumulation:

  • Digitalis lanata: Dominated by lanatoside C (1.2–1.4% dry weight) and digoxin (0.8–1.1%), with total cardenolides representing 74% of leaf secondary metabolites
  • Digitalis ferruginea: Contains hispidulin glycosides (62% of phenolics) and lower cardenolide content (18%), featuring digoxigenin bis-digitoxoside as the predominant congener
  • Digitalis grandiflora: Essentially devoid of digoxigenin derivatives; accumulates p-coumaric acid derivatives (56% of phenolics) and flavonol glycosides (33%) instead [6]

Principal component analysis of 115 identified metabolites separates the species into distinct chemotypes: D. lanata clusters with cardenolide-rich profiles (Factor 1 variance: 68%), while D. grandiflora and D. ferruginea form adjacent clusters distinguished by hispidulin vs. p-coumaric acid predominance (Factor 2 variance: 22%) [6]. Intraspecific variation is remarkably low (<12% coefficient of variation for major cardenolides across 28 Balkan populations), indicating tight genetic regulation of biosynthetic pathways.

Table 3: Species-Specific Metabolite Profiles in Digitalis Leaves

Metabolite ClassD. lanata (%)D. ferruginea (%)D. grandiflora (%)Primary Compounds
Cardenolides74.2 ± 3.118.4 ± 2.70.9 ± 0.3Lanatoside C, digoxin, deslanoside
Flavonoids12.5 ± 1.839.3 ± 3.533.2 ± 2.9Hispidulin, luteolin, quercetin glycosides
Phenolic acids8.6 ± 1.229.5 ± 2.456.3 ± 4.1p-Coumaric acid, 5-O-caffeoylquinic acid
Other steroids4.7 ± 0.912.8 ± 1.69.6 ± 1.2Phytosterols, saponins

Transcriptomic comparisons reveal differential expression of regulatory genes: Jasmonate-ZIM domain 3 (JAZ3) shows 8-fold higher basal expression in D. lanata versus D. ferruginea, corresponding with enhanced cardenolide production. Methyl jasmonate treatment induces Scarecrow-Like Protein 14 (SCL14) transcription within 6 hours, subsequently activating downstream genes (DWF1, HYD1) in the cholesterol biosynthesis pathway that feeds digoxigenin production [7]. This regulatory cascade is attenuated in non-cardenolide-producing species like D. grandiflora.

Properties

CAS Number

207226-38-8

Product Name

Digoxigenin hydrate

IUPAC Name

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;hydrate

Molecular Formula

C23H36O6

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C23H34O5.H2O/c1-21-7-5-15(24)10-14(21)3-4-17-18(21)11-19(25)22(2)16(6-8-23(17,22)27)13-9-20(26)28-12-13;/h9,14-19,24-25,27H,3-8,10-12H2,1-2H3;1H2/t14-,15+,16-,17-,18+,19-,21+,22+,23+;/m1./s1

InChI Key

GOBOTBUNHUSDHV-FVWXFDTCSA-N

Canonical SMILES

CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)O.O

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O.O

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